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Compound of Interest

Compound Name: MRS2179 tetrasodium

Cat. No.: B1141304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the P2Y1 receptor antagonist, MRS2179, and

its therapeutic potential as demonstrated in various preclinical disease models. By objectively

comparing its performance with alternative compounds and presenting supporting experimental

data, this document serves as a valuable resource for researchers investigating purinergic

signaling and developing novel therapeutics.

Executive Summary
MRS2179 is a selective and competitive antagonist of the P2Y1 receptor, a Gq-coupled

purinergic receptor activated by adenosine diphosphate (ADP). Activation of the P2Y1 receptor

is critically involved in the initial stages of platelet aggregation, making it a key target for anti-

thrombotic therapies. Beyond its role in hemostasis, the P2Y1 receptor is implicated in a range

of pathophysiological processes, including inflammation and neuronal injury. This guide

summarizes the quantitative efficacy of MRS2179 in models of thrombosis, intimal hyperplasia,

and traumatic brain injury, providing a comparative analysis with other P2Y1 antagonists.

Comparative Efficacy of P2Y1 Receptor Antagonists
The following table summarizes the in vitro potency of MRS2179 and its key alternatives,

MRS2500 and MRS2279, at the P2Y1 receptor.
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Compoun
d

Target(s) Action Ki (nM) IC50 (nM) Species
Referenc
e

MRS2179
P2Y1

Receptor

Competitiv

e

Antagonist

84 - Human [1]

P2Y1

Receptor

Competitiv

e

Antagonist

-
1150

(P2X1)
Rat [2]

MRS2500
P2Y1

Receptor

Competitiv

e

Antagonist

0.78 0.95 Human [3]

MRS2279
P2Y1

Receptor

Competitiv

e

Antagonist

2.5 51.6 Human

P2Y1

Receptor

Competitiv

e

Antagonist

13 - Human [1]

Efficacy of MRS2179 in Disease Models
Thrombosis
The P2Y1 receptor plays a crucial role in ADP-induced platelet aggregation and thrombus

formation. MRS2179 has demonstrated significant efficacy in various preclinical models of

thrombosis.
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Disease Model Animal Model Treatment Key Findings Reference

Ferric Chloride-

Induced Arterial

Thrombosis

Mouse MRS2179

Significantly less

arterial

thrombosis

compared to

controls.[4]

[4]

Venous

Thrombosis

(Wessler model)

Rat MRS2179

Slightly but

significantly

inhibited venous

thrombosis.[4]

[4]

Systemic

Thromboembolis

m (collagen and

epinephrine-

induced)

Mouse MRS2179 (i.v.)

Increased

resistance to

thromboembolis

m.

[5]

Electrolytic

Damage-

Triggered

Carotid Artery

Thrombosis

Cynomolgus

Monkey
MRS2500

Reduced

thrombus weight

by 57 ± 1% at

0.09 mg/kg +

0.14 mg/kg/h IV

and 88 ± 1% at

0.45 mg/kg +

0.68 mg/kg/h IV.

[6]

Experimental Protocol: Ferric Chloride-Induced Arterial Thrombosis in Mice[7][8][9][10]

Animal Preparation: Anesthetize mice (e.g., C57BL/6) with a suitable anesthetic (e.g.,

ketamine/xylazine).

Surgical Procedure: Make a midline cervical incision to expose the common carotid artery.

Carefully dissect the artery from the surrounding tissues.

Injury Induction: Apply a filter paper saturated with ferric chloride (FeCl3) solution (typically 5-

10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
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Thrombus Formation Monitoring: Monitor blood flow using a Doppler flow probe placed distal

to the injury site. The time to complete occlusion of the artery is recorded as the primary

endpoint. Alternatively, intravital microscopy can be used to visualize thrombus formation in

real-time.

Drug Administration: Administer MRS2179 or vehicle control intravenously (i.v.) or

intraperitoneally (i.p.) at a specified time before or after the induction of injury.

Intimal Hyperplasia
Intimal hyperplasia, the thickening of the innermost layer of a blood vessel, is a common cause

of vein graft failure. MRS2179 has been shown to mitigate this process by inhibiting the

proliferation and migration of vascular smooth muscle cells (VSMCs).
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Disease Model Animal Model Treatment Key Findings Reference

Vein Graft

Remodeling
Mouse

MRS2179 (i.p.,

every other day

for 3 weeks)

Significantly less

intimal

hyperplasia

compared to

controls.[11]

Reduced

macrophage

migration.[11]

Decreased

expression of IL-

1β and TNF-α.

[11]

[11]

Flow-Regulated

Intimal

Hyperplasia in

Vein Grafts

Mouse -

The area of

neointimal

formation was

74% larger in the

low flow group

compared to the

high flow group

after 42 days.

[12]

Autologous

Venous Graft

Intimal

Hyperplasia

Mouse -

Percentage

lumen narrowing

increased from

7.8% at 1 week

to 23.9% at 16

weeks.

[13]

Experimental Protocol: Vein Graft Intimal Hyperplasia in Mice[12][14][15]

Animal Preparation: Anesthetize mice (e.g., C57BL/6J) with a suitable anesthetic.

Surgical Procedure: Harvest a segment of the inferior vena cava or external jugular vein from

a donor mouse. Perform an end-to-end anastomosis of the vein graft into the common

carotid artery of the recipient mouse.
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Drug Administration: Administer MRS2179 or vehicle control intraperitoneally every other day

for a specified period (e.g., 3 weeks).[11]

Tissue Harvesting and Analysis: After a set period (e.g., 4 weeks), euthanize the mice and

perfuse-fix the vascular tissue.[11] Embed the vein grafts in paraffin and section for

histological analysis (e.g., Hematoxylin and Eosin staining, Masson's trichrome staining).

Morphometric Analysis: Quantify the extent of intimal hyperplasia by measuring the intima-to-

media ratio or the total neointimal area using image analysis software.

Traumatic Brain Injury (TBI)
Following a traumatic brain injury, the release of ATP into the extracellular space can trigger

neuroinflammation through the activation of microglial cells via P2Y1 receptors. MRS2179 has

demonstrated anti-inflammatory effects in a rat model of TBI.
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Disease Model Animal Model Treatment Key Findings Reference

Cerebral

Contusion Injury
Rat

MRS2179 (in situ

administration

via osmotic

pump)

Significantly

suppressed

Galectin 3 levels

(a marker of

microglia) on

post-injury days

1 and 3 (p<0.05).

[16][17] Failed to

improve

behavioral

outcome.[16][17]

[16][17]

Diffuse

Traumatic Brain

Injury

Rat -

Significant

increase in 18

out of 27

inflammatory

biomarkers

(chemokines,

cytokines, and

growth factors) in

the first 6 hours

post-injury.

[18]

Experimental Protocol: Controlled Cortical Impact (CCI) in Rats[19][20][21][22]

Animal Preparation: Anesthetize rats (e.g., Sprague-Dawley) and mount them in a

stereotaxic frame.

Surgical Procedure: Perform a craniotomy over the desired cortical region (e.g., parietal

cortex) to expose the dura mater.

Injury Induction: Use a pneumatic or electromagnetic impactor device to deliver a controlled

cortical impact of a specific depth, velocity, and dwell time.

Drug Administration: Administer MRS2179 or vehicle control directly to the contused tissue

via a subcutaneously implanted osmotic pump.[16][17]
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Post-Injury Assessment: At various time points post-injury, assess neurological function using

behavioral tests (e.g., beam walk test, neurological score).

Histological and Molecular Analysis: Euthanize the animals and collect brain tissue for

analysis of inflammatory markers (e.g., immunohistochemistry for Galectin 3, ELISA for

cytokines).

Signaling Pathways and Experimental Workflows
P2Y1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the P2Y1

receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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